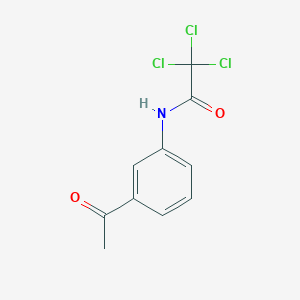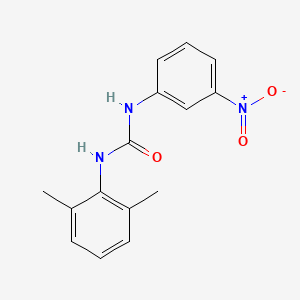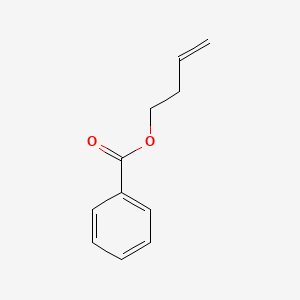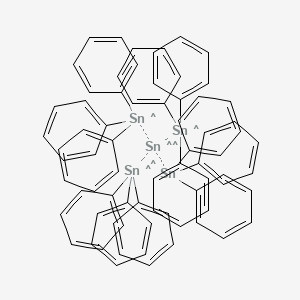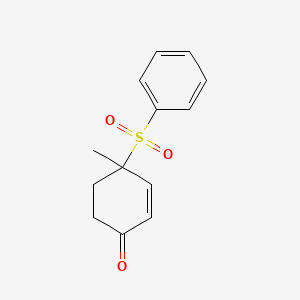
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- is an organic compound with the molecular formula C13H14O3S. This compound is part of the cyclohexenone family, which is known for its versatile applications in organic synthesis. The presence of the phenylsulfonyl group adds unique chemical properties, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group.
Intermediate Formation: The intermediate product is then subjected to further reactions to introduce the methyl group at the 4-position.
Final Product: The final product, 2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)-, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted cyclohexenones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the phenylsulfonyl group.
4-Methyl-2-cyclohexen-1-one: Lacks the phenylsulfonyl group but has a similar cyclohexenone structure.
4-Phenylsulfonyl-2-cyclohexen-1-one: Similar structure but without the methyl group.
Uniqueness
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- is unique due to the presence of both the methyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
81842-30-0 |
|---|---|
Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O3S/c1-13(9-7-11(14)8-10-13)17(15,16)12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3 |
InChI Key |
ABTALDZOXPEMPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
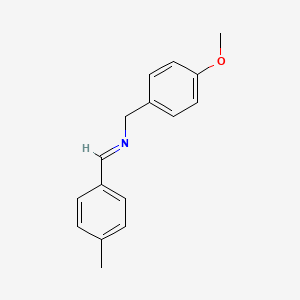
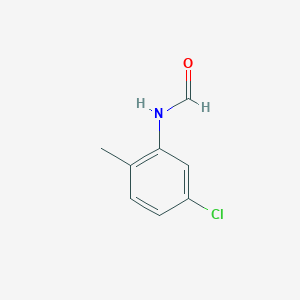
![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)
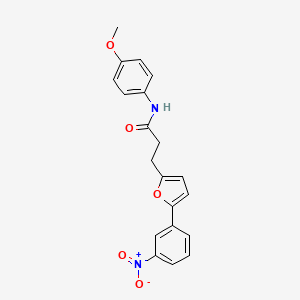

![2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11949978.png)
